N-cyclohexyladamantane-1-carboxamide
Overview
Description
N-cyclohexyladamantane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and rigidity. The incorporation of a cyclohexyl group and a carboxamide functional group into the adamantane structure enhances its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or coupling reagents like 1-propanephosphonic acid cyclic anhydride (T3P) . The reaction is usually carried out under mild conditions to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyladamantane-1-carboxylic acid, while reduction can produce N-cyclohexyladamantane-1-amine.
Scientific Research Applications
N-cyclohexyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-cyclohexyladamantane-1-carboxamide involves its interaction with specific molecular targets, depending on its application. In drug delivery, for example, the compound can act as an anchor in lipid bilayers, facilitating targeted delivery of therapeutic agents . The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
N-cyclohexyladamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Adapalene: A topical retinoid used for acne treatment.
The uniqueness of this compound lies in its combination of the adamantane core with a cyclohexyl group and a carboxamide functional group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-cyclohexyladamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAGPWZIKDXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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